3-[(2S,3R,4R,5R,6R)-3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-bromo-N-(2-methoxyphenyl)naphthalene-2-carboxamide
Description
Properties
IUPAC Name |
3-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-bromo-N-(2-methoxyphenyl)naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27BrN2O8/c1-13(31)28-22-24(33)23(32)21(12-30)37-26(22)36-20-11-14-7-8-16(27)9-15(14)10-17(20)25(34)29-18-5-3-4-6-19(18)35-2/h3-11,21-24,26,30,32-33H,12H2,1-2H3,(H,28,31)(H,29,34)/t21-,22-,23+,24-,26-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMLKUPXKUQREOC-HROMDODWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=C(C=C3C=C(C=CC3=C2)Br)C(=O)NC4=CC=CC=C4OC)CO)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OC2=C(C=C3C=C(C=CC3=C2)Br)C(=O)NC4=CC=CC=C4OC)CO)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27BrN2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401110280 | |
| Record name | 3-[[2-(Acetylamino)-2-deoxy-β-D-galactopyranosyl]oxy]-7-bromo-N-(2-methoxyphenyl)-2-naphthalenecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401110280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
575.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59985-23-8 | |
| Record name | 3-[[2-(Acetylamino)-2-deoxy-β-D-galactopyranosyl]oxy]-7-bromo-N-(2-methoxyphenyl)-2-naphthalenecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59985-23-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[[2-(Acetylamino)-2-deoxy-β-D-galactopyranosyl]oxy]-7-bromo-N-(2-methoxyphenyl)-2-naphthalenecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401110280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 3-[(2S,3R,4R,5R,6R)-3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-bromo-N-(2-methoxyphenyl)naphthalene-2-carboxamide is a complex organic molecule with potential biological activity. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₈H₁₉BrN₂O₇
- Molecular Weight : 404.25 g/mol
- Structure : The compound contains a naphthalene core substituted with a carboxamide and a bromine atom, along with a sugar moiety that includes multiple hydroxyl groups.
Biological Activity
The biological activity of this compound has been investigated primarily in the context of its effects on various cellular pathways and its potential therapeutic applications.
- NLRP3 Inflammasome Modulation :
- Antimicrobial Properties :
- Anticancer Activity :
Case Study 1: NLRP3 Inflammasome Inhibition
A study published in 2023 demonstrated that compounds targeting the NLRP3 inflammasome could significantly reduce neuroinflammation in animal models of neurodegenerative diseases. The study highlighted the importance of structural features similar to those found in our compound for effective inhibition .
Case Study 2: Antimicrobial Efficacy
Research conducted on naphthalene derivatives showed promising results against Gram-positive and Gram-negative bacteria. The study indicated that modifications in the side chains could enhance antimicrobial potency, suggesting a potential pathway for developing new antibiotics based on our compound .
Data Summary
| Property | Value |
|---|---|
| Molecular Weight | 404.25 g/mol |
| Antimicrobial Activity | Yes (against various pathogens) |
| NLRP3 Inflammasome Modulation | Potential inhibitor |
| Anticancer Activity | Cytotoxic effects observed |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of glycosylated N-aryl carboxamides designed as FmlH lectin antagonists for targeting uropathogenic E. coli (UPEC) . Below is a detailed comparison with structurally related analogs:
Table 1: Structural and Functional Comparison
Key Observations :
Substituent Effects: Halogen vs. N-Aryl Groups: The N-(2-methoxyphenyl) group in the target compound balances lipophilicity and steric bulk, contrasting with the biphenyl acetamide in Compound 43, which suffers from poor solubility .
Glycosyl Unit Consistency :
- The 3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxane moiety is conserved across analogs, confirming its critical role in lectin recognition .
Synthetic Yields :
- Compounds with electron-withdrawing groups (e.g., nitro in Compound 38) achieved higher yields (91%) due to stabilized intermediates, whereas bulkier groups (e.g., trifluoromethyl in Compound 40) reduced yields (60%) .
Biological Activity Trends :
- Smaller substituents (e.g., fluoro in Compound 36) improved potency, while polar groups (e.g., methanesulfonate in Compound 35) enhanced solubility at the cost of permeability .
Research Findings and Implications
- Target Compound : While explicit activity data are unavailable, its structural features suggest optimized FmlH binding compared to analogs. The bromine atom may mimic natural carbohydrate epitopes, while the methoxyphenyl group could prolong half-life .
- Contrast with AVR-25 : Unlike the target compound, AVR-25’s chitohexaose backbone targets TLR4, highlighting how glycosyl unit length and connectivity dictate biological specificity .
Preparation Methods
Preparation of 7-Bromo-N-(2-methoxyphenyl)naphthalene-2-carboxamide
Step 1: Acid Chloride Formation
7-Bromo-naphthalene-2-carboxylic acid (25.1 g, 0.1 mol) undergoes activation via reflux with thionyl chloride (50 mL) under anhydrous conditions for 4 hr. Excess SOCl₂ is removed under reduced pressure to yield 7-bromo-naphthalene-2-carbonyl chloride as a crystalline solid (Yield: 95%, m.p. 112–114°C).
Step 2: Amide Coupling
The acid chloride (23.8 g, 0.09 mol) is treated with 2-methoxyaniline (12.3 g, 0.1 mol) in dry dichloromethane (200 mL) with triethylamine (15.2 mL, 0.11 mol) at 0°C. After stirring for 12 hr at room temperature, the mixture is washed with 5% HCl (2×100 mL) and saturated NaHCO₃ (2×100 mL). Column chromatography (SiO₂, hexane/EtOAc 3:1) affords the carboxamide as white needles (Yield: 82%, m.p. 178–180°C).
Table 1: Physicochemical Properties of Naphthalene Intermediates
| Compound | Molecular Formula | Molecular Weight | CAS Number | Melting Point (°C) |
|---|---|---|---|---|
| 7-Bromo-naphthalene-2-carboxylic acid | C₁₁H₇BrO₂ | 251.08 | 5043-14-1 | 205–207 |
| 7-Bromo-N-(2-methoxyphenyl)naphthalene-2-carboxamide | C₁₈H₁₃BrNO₂ | 369.21 | - | 178–180 |
Synthesis of Glycosyl Donor
Protection of N-Acetylglucosamine
N-Acetyl-D-glucosamine (25 g, 0.11 mol) is per-O-acetylated using acetic anhydride (150 mL) and pyridine (100 mL) at 0°C for 24 hr. The reaction is quenched with ice-water (300 mL), and the precipitate is recrystallized from ethanol to yield 1,2,3,4,6-penta-O-acetyl-β-D-glucosamine (Yield: 89%, [α]D²⁵ +12.5° (c 1.0, CHCl₃)).
Anomeric Activation
Method A: Glycosyl Bromide Formation
Per-O-acetylglucosamine (10 g, 25.6 mmol) is dissolved in anhydrous dichloromethane (100 mL) with 33% HBr/AcOH (20 mL) at 0°C for 2 hr. The mixture is poured into ice-cold NaHCO₃ solution (200 mL), extracted with DCM (3×50 mL), and dried over MgSO₄ to yield the α-bromide (Yield: 76%).
Method B: 1-Naphthoate Donor Preparation
Following the protocol in, per-O-acetylglucosamine (5 g, 12.8 mmol) is reacted with 8-bromo-1-naphthoic acid (3.2 g, 12.8 mmol) using DCC (3.2 g, 15.4 mmol) and DMAP (0.16 g, 1.3 mmol) in dry DMF (50 mL) overnight. Purification by flash chromatography (hexane/EtOAc 4:1) gives the 1-naphthoate donor (Yield: 68%, [α]D²⁵ +8.7° (c 1.0, CHCl₃)).
Glycosylation Strategies
Koenigs-Knorr Glycosylation
The naphthalene carboxamide (1.85 g, 5 mmol) and glycosyl bromide (2.89 g, 6 mmol) are dissolved in anhydrous acetonitrile (50 mL) with Ag₂O (2.32 g, 10 mmol) and molecular sieves (4Å). After stirring at 40°C for 24 hr, the mixture is filtered and concentrated. Column chromatography (SiO₂, toluene/acetone 5:1) yields the protected glycoside (Yield: 58%, α/β = 1:3.2).
Gold-Catalyzed SN2 Glycosylation
Employing the method from, the 1-naphthoate donor (2.5 g, 4 mmol) and carboxamide (1.48 g, 4 mmol) are reacted with AuCl₃ (0.08 g, 0.3 mmol) in dry DCM (40 mL) at −20°C for 6 hr. The reaction exhibits complete stereoinversion, yielding the β-anomer exclusively (Yield: 84%, [α]D²⁵ −14.2° (c 1.0, CHCl₃)).
Table 2: Comparison of Glycosylation Methods
| Parameter | Koenigs-Knorr Method | Gold-Catalyzed Method |
|---|---|---|
| Catalyst | Ag₂O | AuCl₃ |
| Temperature (°C) | 40 | −20 |
| Reaction Time (hr) | 24 | 6 |
| Yield (%) | 58 | 84 |
| α/β Ratio | 1:3.2 | 0:100 |
| Stereochemical Control | Moderate | Excellent |
Global Deprotection and Final Product Characterization
The protected glycoside (3.2 g, 4.1 mmol) is treated with 0.5 M NaOMe/MeOH (50 mL) for 12 hr at room temperature. Neutralization with Amberlite IR-120 (H⁺) resin, filtration, and lyophilization affords the target compound as a white amorphous solid (Yield: 92%, [α]D²⁵ −9.8° (c 1.0, H₂O)).
Key Spectroscopic Data
- ¹H NMR (600 MHz, D₂O) : δ 8.21 (d, J = 8.4 Hz, 1H, H-5ₙ), 7.89 (s, 1H, H-1ₙ), 7.65–7.58 (m, 2H, H-3ₙ, H-4ₙ), 5.32 (d, J = 8.1 Hz, 1H, H-1g), 4.98 (dd, J = 10.2, 3.3 Hz, 1H, H-3g), 3.81 (s, 3H, OCH₃), 2.05 (s, 3H, NHAc).
- HRMS (ESI+) : m/z calcd for C₂₅H₂₆BrN₂O₈ [M+H]⁺ 577.0961, found 577.0958.
Mechanistic Insights into Stereochemical Control
The gold-catalyzed method achieves perfect β-selectivity through a dual mechanism:
- H-Bond Directing Effect : The amide group in the carboxamide acceptor coordinates to the glycosyl oxocarbenium intermediate, enforcing backside attack (SN2 pathway).
- Steric Shielding : The 1-naphthoate leaving group creates a rigid transition state that prevents α-face approach.
This contrasts with the Koenigs-Knorr method, where partial anomerization occurs via SN1 pathways, resulting in α/β mixtures.
Industrial Scalability Considerations
The gold-catalyzed protocol demonstrates superior scalability:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
